molecular formula C17H27NO2 B1419977 N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine CAS No. 1152712-15-6

N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine

Cat. No. B1419977
M. Wt: 277.4 g/mol
InChI Key: KHGDUCLLIVORHM-UHFFFAOYSA-N
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Description

“N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine” is a chemical compound with the molecular formula C17H27NO2 and a molecular weight of 277.41 . It’s also known by its CAS Number: 1152712-15-6 .


Molecular Structure Analysis

The molecular structure of “N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine” can be represented by the InChI code: 1S/C17H27NO2/c1-12-5-7-14 (8-6-12)18-13 (2)16-10-9-15 (19-3)11-17 (16)20-4/h9-14,18H,5-8H2,1-4H3 . This indicates the presence of various functional groups such as amines and ethers in the molecule .


Physical And Chemical Properties Analysis

“N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine” has a molecular weight of 277.40178 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Chiral Auxiliary in Organic Synthesis

N-[1-(2,4-Dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine and its derivatives have been explored in the field of organic synthesis. For instance, a related compound, 1-(2,5-dimethoxyphenyl)ethylamine, has been effectively used as a chiral auxiliary. This chiral auxiliary aids in the diastereoselective alkylation of aldimines, a key process in the synthesis of various organic compounds. The removal of the chiral auxiliary group is achievable through acetylation and subsequent oxidation, enabling the transfer of chirality to the final product (Kohara, Hashimoto, & Saigo, 1999).

Synthesis of Silacyclohexanones

Research into the synthesis of 4-silacyclohexanones, starting from related compounds, has demonstrated the versatility of N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine derivatives in forming building blocks for further chemical syntheses. These compounds, with their Si- and C-functional groups, present a wide range of applications in synthesis (Fischer, Burschka, & Tacke, 2014).

Solid-Phase Synthesis of Oligosaccharides

In the area of oligosaccharide synthesis, derivatives of N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine have been used. For example, the N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl linker, a derivative, has proven effective for solid-phase synthesis of oligosaccharides. This method is notable for its stability during the synthesis process and the ease of cleaving the oligosaccharide products from the resin (Drinnan, West, Broadhurst, Kellam, & Toth, 2001).

Synthesis of Bridged-Ring Nitrogen Compounds

The compound has also been explored in the synthesis of bridged-ring nitrogen compounds, particularly in the creation of conformationally restricted dopamine analogues. This research provides insights into the development of novel compounds with potential applications in neuroscience and pharmacology (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Synthesis of Novel Amines

Moreover, the compound and its derivatives have been central in the synthesis of novel (phenylalkyl)amines. These amines, known to act as potent ligands, demonstrate the broad scope of the compound in facilitating the creation of new molecules with potential applications in chemistry and pharmacology (Trachsel, 2003).

properties

IUPAC Name

N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-12-5-7-14(8-6-12)18-13(2)16-10-9-15(19-3)11-17(16)20-4/h9-14,18H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGDUCLLIVORHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(C)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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